molecular formula C18H27N3O4 B13084051 Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate

Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate

Cat. No.: B13084051
M. Wt: 349.4 g/mol
InChI Key: UUSXNQWTGNNGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate is a synthetically designed, complex organic compound intended for research and development purposes. Its structure incorporates a benzyl guanidine motif, a class of compounds that has garnered significant interest in medicinal chemistry for their potential antimicrobial properties . The molecule also features acid-labile tert-butoxycarbonyl (Boc) protecting groups, which are widely used in organic synthesis to shield amine functionalities during multi-step reactions . These Boc groups can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid in dichloromethane, enabling further strategic functionalization of the molecule . Research into structurally related benzyl guanidine derivatives has highlighted their promising in vitro antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , with some analogs demonstrating activity in the low µg/mL range . The presence of the guanidine moiety, which can be protonated at physiological pH, is believed to facilitate interaction with negatively charged bacterial cell membranes and may contribute to the disruption of essential bacterial processes . This combination of features makes this compound a valuable chemical building block and a compelling structural lead for researchers engaged in antibiotic discovery and optimization, particularly for investigating new agents against drug-resistant pathogens . This product is strictly for research use in a laboratory setting and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

tert-butyl N-[N'-benzyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-17(2,3)24-15(22)20-14(21-16(23)25-18(4,5)6)19-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSXNQWTGNNGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

Reagent/Material Role Quantity (Example) Conditions
N-BOC-D-serine Starting amino acid derivative 51.3 g Dissolved in anhydrous ethyl acetate, cooled to -10°C
Isobutyl chlorocarbonate Mixed acid anhydride formation agent 37.59 g Added dropwise at -15 to -10°C
N-methylmorpholine (NMM) Acid binding agent 27.83 g Added dropwise at -15 to -10°C
Benzylamine Amine nucleophile 29.48 g Added dropwise, warmed to 10-15°C
Anhydrous ethyl acetate Solvent 400-450 mL Reaction medium

Stepwise Procedure

  • Mixed Anhydride Formation : N-BOC-D-serine is dissolved in anhydrous ethyl acetate and cooled to approximately -10°C. N-methylmorpholine is added dropwise followed by isobutyl chlorocarbonate to form the mixed acid anhydride intermediate. The reaction is maintained at -15 to -10°C for about 2 hours.

  • Condensation Reaction : An ethyl acetate solution of benzylamine is then added dropwise to the reaction mixture. The temperature is gradually raised to 10–15°C, and the mixture is stirred for an additional 2 hours to allow condensation to occur, yielding the target carbamate derivative.

  • Workup and Purification : After completion, the reaction mixture is subjected to phase separation. The organic phase is washed sequentially with dilute hydrochloric acid and brine to remove impurities. The solvent is evaporated under reduced pressure, and the residue is crystallized from a hexane/ethyl acetate mixture (8:1) to afford the pure product.

  • Yield and Physical Data : The isolated product yield is approximately 90.2%, obtained as a crystalline solid.

Reaction Scheme Summary

Step Reactants Conditions Product
Mixed Anhydride Formation N-BOC-D-serine + i-BuOCOCl + NMM -15 to -10°C, 2 h Mixed acid anhydride intermediate
Condensation Mixed anhydride + benzylamine 10–15°C, 2 h Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate
Purification Extraction, washing, crystallization Room temperature Pure crystalline carbamate derivative

Alternative and Related Synthetic Routes

  • Some research approaches utilize guanidine derivatives and benzylation steps involving Boc-protected intermediates and guanylation reactions, which may lead to related carbamate structures with similar protecting groups.
  • Multi-step syntheses involving condensation, methylation, oximation, and protection/deprotection sequences have been reported for related tert-butyl carbamate derivatives, but the direct condensation method remains the most straightforward for this compound.

Analytical and Research Findings

  • The compound exhibits characteristic spectroscopic features consistent with carbamate and benzylamino groups.
  • High yields and purity are achievable by controlling temperature and stoichiometry during the mixed anhydride formation and condensation steps.
  • Crystallization from hexane/ethyl acetate provides a reliable purification method.
  • The compound serves as an intermediate in the synthesis of pharmacologically active molecules, such as lacosamide analogs.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material N-BOC-D-serine
Activation reagent Isobutyl chlorocarbonate
Base N-methylmorpholine
Nucleophile Benzylamine
Solvent Anhydrous ethyl acetate
Temperature (anhydride formation) -15 to -10°C
Temperature (condensation) 10 to 15°C
Reaction time 2 hours each step
Purification Extraction, washing, crystallization
Yield ~90%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of analogous Boc-protected carbamates, highlighting differences in substituents, molecular weights, and yields:

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Key References
Tert-butyl N-[(1S)-1-benzyl-2-(benzylamino)ethyl]carbamate (7b) C22H29N3O2 367.49 Benzylamino, chiral center 90
Tert-butyl N,N-diallylcarbamate C11H19NO2 197.27 Diallyl groups N/A
Tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate C11H24N2O2 216.32 Methylamino, branched alkyl chain N/A
Tert-butyl (3S)-3-[(hexylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate (6b) C22H34N2O2 358.52 Hexylamino, isoquinoline ring 97
Tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate C14H18N2O5 294.31 Benzodioxol, hydroxyimino N/A

Structural and Functional Differences:

Substituent Effects: The target compound's benzylamino group contrasts with diallyl () or hexylamino () groups, which alter steric bulk and hydrophobicity. Diallyl carbamates may exhibit higher reactivity in radical or cycloaddition reactions due to unsaturated bonds .

Synthetic Yields: High yields (90–97%) are observed for compounds with rigid frameworks (e.g., isoquinoline in 6b) due to reduced side reactions . The target compound’s yield may depend on the steric hindrance of the imino-benzylamino motif.

Applications: Boc-protected bicyclo compounds () are used in peptide mimetics and drug discovery, where constrained geometries enhance binding specificity . The target compound’s imino group could similarly serve as a ligand in metal-catalyzed reactions.

Stability and Reactivity: Compounds with benzenesulfonyl groups () exhibit lower basicity due to electron-withdrawing effects, whereas benzylamino derivatives () are more nucleophilic, favoring alkylation or acylation reactions .

Research Findings and Trends

  • Synthetic Efficiency : Hydrazine-mediated deprotection () and NaBH4 reduction () are common strategies for Boc-protected intermediates, with yields >80% under optimized conditions .
  • Spectroscopic Validation : NMR and MS data () confirm the structural integrity of carbamates, with characteristic Boc-group signals (e.g., tert-butyl protons at ~1.4 ppm in ¹H NMR) .
  • Emerging Analogs : Bicyclo[1.1.1]pentane derivatives () represent a trend toward sterically hindered carbamates for improved metabolic stability in pharmaceuticals .

Biological Activity

Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate is a complex organic compound with the molecular formula C18H27N3O4C_{18}H_{27}N_{3}O_{4} and a molecular weight of approximately 349.43 g/mol. Its structure includes a tert-butyl group, a benzyl amino group, and a tert-butoxycarbonyl imino moiety, indicating potential applications in medicinal chemistry, particularly as an antimicrobial agent.

The compound's unique structural features allow it to undergo various chemical transformations typical of carbamates and amines. The presence of the benzyl amino group suggests that it may interact with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound. In vitro studies have shown effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Micrococcus luteus
  • Bacillus cereus

These studies utilized microdilution broth susceptibility assays to evaluate antibacterial activity, demonstrating that compounds with similar structures can exhibit significant antibacterial properties .

The mechanism by which this compound exerts its antimicrobial effects may involve interactions with bacterial enzymes or receptors. This interaction is crucial for understanding its efficacy against specific pathogens and optimizing its therapeutic potential.

Comparative Analysis

To provide context regarding the biological activity of this compound, the following table compares it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
Tert-butyl carbamateC5H11NO2C_{5}H_{11}NO_{2}Commonly used as a protecting group
BenzylamineC7H9NC_{7}H_{9}NContains an amino group; potential for similar biological activity
Tert-butoxycarbonyl-phenylalanineC13H17NO4C_{13}H_{17}NO_{4}Amino acid derivative; used in peptide synthesis

This comparison highlights the unique combination of functional groups in this compound, which may enhance its stability and reactivity compared to simpler analogs .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds. For instance, a study published in 2007 synthesized various derivatives of tert-butyl carbamate and assessed their antibacterial activity. The results indicated that some derivatives exhibited high activity against E. coli and M. luteus while showing low toxicity in cytotoxicity assays using Artemia salina .

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